Methyl 2-propylpent-2-enoate
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Overview
Description
Methyl 2-propylpent-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of 2-propylpent-2-enoic acid and methanol. This compound is known for its applications in various fields, including polymer synthesis and fragrance chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-propylpent-2-enoate can be synthesized through the esterification of 2-propylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-propylpent-2-enoic acid+methanolH2SO4Methyl 2-propylpent-2-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 2-propylpent-2-enoate is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential pharmacological properties and interactions with biological systems.
Mechanism of Action
The mechanism of action of methyl 2-propylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This reaction is facilitated by the presence of nucleophiles and acid or base catalysts.
Comparison with Similar Compounds
- Methyl 2-methylprop-2-enoate
- Methyl 2-ethylhex-2-enoate
- Methyl 2-butylpent-2-enoate
Comparison: Methyl 2-propylpent-2-enoate is unique due to its specific alkyl chain length and branching, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in polymer synthesis and fragrance chemistry .
Properties
IUPAC Name |
methyl (E)-2-propylpent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h6H,4-5,7H2,1-3H3/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEARQSRPMUTTB-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.